Hetero-Di-C-Glycosylation Structural Distinction
Neoschaftoside is defined as apigenin 6‑C‑β‑D‑glucopyranosyl‑8‑C‑β‑L‑arabinopyranoside [REFS‑1]. In contrast, schaftoside is apigenin 6‑C‑β‑D‑glucopyranosyl‑8‑C‑α‑L‑arabinopyranoside, differing only in the anomeric configuration of the arabinose moiety at C‑8 (β‑L vs. α‑L). Isoschaftoside possesses the reverse glycosylation pattern: apigenin 6‑C‑α‑L‑arabinopyranosyl‑8‑C‑β‑D‑glucopyranoside [REFS‑2]. This precise definition enables unambiguous identification via NMR spectroscopy and MS/MS fragmentation, whereas ambiguous or mis‑assigned structures among these isomers have historically confounded literature reports [REFS‑3].
Comparator: Schaftoside (α-L-Ara); Isoschaftoside (reverse pattern)
| Evidence Dimension | Chemical structure (glycosylation pattern) |
|---|---|
| Target Compound Data | Apigenin 6‑C‑β‑D‑glucopyranosyl‑8‑C‑β‑L‑arabinopyranoside |
| Comparator Or Baseline | Schaftoside: Apigenin 6‑C‑β‑D‑glucopyranosyl‑8‑C‑α‑L‑arabinopyranoside; Isoschaftoside: Apigenin 6‑C‑α‑L‑arabinopyranosyl‑8‑C‑β‑D‑glucopyranoside |
| Quantified Difference | Distinct ¹H‑NMR and ¹³C‑NMR chemical shifts; differentiated MS/MS fragmentation patterns |
| Conditions | NMR spectroscopy (¹H, ¹³C, 2D experiments) in DMSO‑d₆ or CD₃OD; negative‑ion ESI‑MS/MS |
Why This Matters
This unambiguous structural definition is essential for correct compound identification in plant metabolomics, quality control of botanical reference materials, and accurate reporting of bioactivity data.
- [1] ChEBI:7513 – neoschaftoside. European Bioinformatics Institute. View Source
- [2] Xie C, et al. Flavone C‑glycosides from Viola yedoensis MAKINO. Chem Pharm Bull (Tokyo). 2003;51(10):1204‑1207. View Source
- [3] Besson E, Chopin J. Identification of neoschaftoside as 6‑C‑β‑D‑glucopyranosyl‑8‑C‑β‑L‑arabinopyranosylapigenin. Phytochemistry. 1985;24(5):1063‑1065. View Source
